The synthesis of OXA-22 has been explored in several studies, with notable research focusing on its production from steroid precursors such as androstenedione and progesterone. The synthesis typically involves multiple steps, showcasing the complexity of creating this compound from simpler organic molecules .
OXA-22 is classified under the category of bile acid analogues. Bile acids are steroid acids found predominantly in the bile of mammals and play crucial roles in digestion and absorption of fats. The introduction of an oxygen atom into the structure significantly alters its properties, making it a subject of interest for further studies .
The synthesis of OXA-22 can be achieved through various methodologies, primarily involving organic reactions that modify existing steroid structures. A notable approach includes the use of biocatalytic strategies, which utilize enzymes to facilitate specific transformations under mild conditions. For example, laccase has been employed in the synthesis of related oxadiazole derivatives, indicating a potential pathway for synthesizing OXA-22 through enzymatic methods .
The molecular structure of OXA-22 features a steroid backbone with an oxygen atom incorporated into the structure at the 22nd position. This modification is expected to influence the compound's solubility and biological activity.
The structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular framework and confirm the identity of the synthesized compound .
OXA-22 undergoes various chemical reactions typical for bile acid derivatives. These may include oxidation-reduction reactions, esterification, and other modifications that alter functional groups attached to the steroid core.
The reactions are often facilitated by catalysts or specific reagents that promote desired transformations while minimizing side reactions. For example, palladium-catalyzed reactions have been utilized to modify side chains in bile acid analogues effectively .
The mechanism by which OXA-22 exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors involved in metabolic pathways. This could include binding to nuclear receptors that regulate gene expression related to lipid metabolism.
Research indicates that modifications at the 22nd position can significantly affect receptor binding affinities and biological activities compared to their natural counterparts . Further studies are necessary to clarify these mechanisms.
OXA-22 exhibits altered solubility characteristics compared to its parent compounds. The introduction of an oxygen atom enhances water solubility significantly, which can be beneficial for its bioavailability in therapeutic applications .
Chemically, OXA-22 retains many properties typical of steroidal compounds but may exhibit unique reactivity due to the presence of the oxygen atom. This can influence its stability and reactivity in various chemical environments.
OXA-22 has potential applications in medicinal chemistry, particularly in drug development aimed at treating metabolic disorders or conditions where bile acids play a critical role. Its unique structural modifications may lead to novel therapeutic agents with improved efficacy or reduced side effects compared to existing treatments .
The blaOXA-22 gene was first isolated from the genomic DNA of Ralstonia pickettii clinical strain PIC-1 through partial digestion with Sau3AI restriction enzyme and subsequent ligation into the BamHI site of the phagemid vector pBK-CMV. This cloning experiment yielded recombinant plasmid pSC13, which conferred β-lactam resistance when transformed into Escherichia coli DH10B. Notably, plasmid extraction and conjugation assays from multiple R. pickettii isolates (PIC-1, PIC-2, PIC-3, ATCC 27511, CIP 103413, and CIP 74.22) revealed no detectable plasmids, confirming the chromosomal location of blaOXA-22 [1] [3] [4].
The expression of OXA-22 in E. coli DH10B(pSC13) resulted in a distinctive resistance profile characterized by elevated MICs to aminopenicillins (amoxicillin MIC: 64 μg/mL vs. 4 μg/mL in control), ureidopenicillins (piperacillin MIC: 64 μg/mL vs. 1 μg/mL), and restricted-spectrum cephalosporins (cephalothin MIC: 16 μg/mL vs. 2 μg/mL). Crucially, this resistance was unaffected by clavulanic acid but partially reversed by tazobactam for piperacillin in strain CIP 103413 (32-fold MIC reduction) [3] [4]. These findings established OXA-22 as a chromosomally encoded resistance determinant intrinsic to R. pickettii.
Table 1: Resistance Profile of E. coli Expressing Cloned OXA-22
β-Lactam | MIC (μg/mL) - E. coli (pSC13) | MIC (μg/mL) - Control E. coli |
---|---|---|
Amoxicillin | 64 | 4 |
Piperacillin | 64 | 1 |
Cephalothin | 16 | 2 |
Ceftazidime | 0.5 | 0.5 |
Imipenem | 0.25 | 0.12 |
The blaOXA-22 gene comprises an 828-bp open reading frame encoding a 275-amino-acid protein with a molecular mass of 31 kDa. Its G+C content (65%) aligns with chromosomal genes of Ralstonia spp. (60.1–69.5%) [3] [4]. Phylogenetic analysis revealed OXA-22 as a divergent member of Class D β-lactamases, sharing highest amino acid identity with OXA-9 (38%), OXA-18 (37%), and OXA-12 (34%)—significantly lower than the >90% identity threshold used to define new OXA variants [1] [3]. This positioned OXA-22 on a distinct branch within the OXA enzyme phylogeny, indicating an evolutionary divergence from plasmid-encoded oxacillinases commonly found in Enterobacteriaceae or Pseudomonas aeruginosa [2].
Key catalytic motifs conserved across Class D β-lactamases were identified:
Table 2: Amino Acid Identity Between OXA-22 and Representative Class D β-Lactamases
β-Lactamase | % Identity with OXA-22 | Origin |
---|---|---|
OXA-9 | 38% | Klebsiella pneumoniae |
OXA-18 | 37% | Pseudomonas aeruginosa |
OXA-12 | 34% | Aeromonas jandaei |
OXA-20 | 19% | Pseudomonas aeruginosa |
Core genome multilocus sequence typing (cgMLST) of 72 Ralstonia strains (18 clinical isolates + 54 GenBank entries) further demonstrated that blaOXA-22-family genes are conserved within R. pickettii (Group E) and R. mannitolilytica (Group D) genomes. No plasmid-associated blaOXA-22 was detected, reinforcing its status as a species-specific chromosomal marker [6]. The gene’s consistent synteny across strains suggests essential physiological or defensive roles beyond antibiotic resistance.
OXA-22 exhibits a narrow hydrolysis spectrum biased toward penicillins and early cephalosporins. Kinetic analyses of the purified enzyme revealed highest catalytic efficiency (kcat/Km) against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin—but negligible activity against oxacillin or expanded-spectrum cephalosporins [3] [4]. This substrate specificity correlates with structural features shared with prototypical Class D enzymes:
Unique biochemical properties include atypical inhibition profiles: clavulanic acid (IC50: 1.2 μM) showed greater inhibition than tazobactam (IC50: 6.5 μM)—opposite to most Class D enzymes. This suggests structural differences in the active-site pocket impacting inhibitor binding [3] [4].
Table 3: Biochemical Properties of Purified OXA-22 Enzyme
Property | OXA-22 Characteristic | Typical Class D Feature |
---|---|---|
Specific Activity | 9.1 mU/mg (cephalothin) | Variable (0.1–500 mU/mg) |
Clavulanate IC50 | 1.2 μM | 0.5–50 μM |
NaCl IC50 | 80 mM | 50–200 mM |
Dominant Hydrolysis | Benzylpenicillin, Cloxacillin | Oxacillin, Cloxacillin |
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